molecular formula C13H17NO B8650058 N-(2-methylbenzyl)4-piperidone

N-(2-methylbenzyl)4-piperidone

Cat. No.: B8650058
M. Wt: 203.28 g/mol
InChI Key: LHFRVPBWVSGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)4-piperidone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]piperidin-4-one

InChI

InChI=1S/C13H17NO/c1-11-4-2-3-5-12(11)10-14-8-6-13(15)7-9-14/h2-5H,6-10H2,1H3

InChI Key

LHFRVPBWVSGTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2.00 g of 4-piperidone monohydrate hydrochloride and 5.40 g of potassium carbonate in 30 ml of CH3CN was added dropwise 1.57 ml of 2-methyl benzyl bromide at 0° C. After stirred at 0° C. or 3.5 h, the mixture was stirred at room temperature for an hour. At 0° C., the mixture was quenched with water and extracted with CHCl3. The organic layer was washed with water, aqueous NaOH, and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated to give the crude product of 2.52 g of N-(2-methylbenzyl)-4-piperidone as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two

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